molecular formula C10H16N4O2 B13849571 Ethyl 4-(4h-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Ethyl 4-(4h-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Cat. No.: B13849571
M. Wt: 224.26 g/mol
InChI Key: HDSKELJXNYHANS-UHFFFAOYSA-N
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Description

Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety and at the 1-position with an ethyl carboxylate group. This structure combines two pharmacologically significant motifs: the piperidine ring, known for its conformational flexibility in drug design, and the 1,2,4-triazole, which contributes to hydrogen bonding and metabolic stability .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-(1,2,4-triazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)13-5-3-9(4-6-13)14-7-11-12-8-14/h7-9H,2-6H2,1H3

InChI Key

HDSKELJXNYHANS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl piperidine-1-carboxylate with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies indicate that triazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and bacteria like Staphylococcus aureus .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. A study published in a peer-reviewed journal reported that derivatives of triazole exhibited antiproliferative effects against several cancer cell lines. The mechanism proposed involves the induction of apoptosis and cell cycle arrest .

Central Nervous System Effects

This compound has been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and possess potential anxiolytic properties due to its interaction with serotonin receptors . These findings open avenues for developing treatments for anxiety disorders and depression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Candida albicans. Results indicated a significant reduction in microbial viability at varying concentrations, suggesting its potential as an antimicrobial agent.

MicroorganismConcentration (µg/mL)Viability (%)
E. coli5020
C. albicans10015

Case Study 2: Anticancer Activity

A study examining the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Mechanism of Action

The mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key Compounds Analyzed :

1-(2-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) Structure: Piperidine linked to a triazole via a phenoxyethyl chain. Key Differences: Replaces the ethyl carboxylate group with a phenoxyethyl moiety and includes a hydrochloride salt. Properties: Melting point: 85–87°C; molecular weight 308.81 g/mol .

4-(2-(4-(Piperidin-1-yl)-5-(Pyridine-2-yl)-4H-1,2,4-Triazol-3-ylthio)ethyl)morpholine (51)

  • Structure : Incorporates a pyridine ring and a sulfur-containing thioether bridge.
  • Key Differences : Additional pyridine substituent and morpholine ring enhance π-π stacking and solubility .

Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate

  • Structure : Hydroxyethylphenyl substituent at the piperidine 4-position.
  • Key Differences : Hydroxyl groups increase hydrophilicity compared to the triazole’s aromatic character .
Structural Impact :
  • Electronic Effects : The triazole’s electron-deficient nature in the target compound may enhance interactions with biological targets compared to electron-rich substituents like pyridine .
  • Steric Effects: Bulky groups (e.g., phenoxyethyl in 3o) reduce conformational flexibility, whereas the ethyl carboxylate in the target compound balances steric bulk and rotational freedom .

Physicochemical Properties

Property Target Compound Compound 3o Compound 51
Molecular Weight (g/mol) ~237.25* 308.81 ~432.5*
Melting Point Not reported 85–87°C Not reported
Solubility Likely moderate High (HCl salt) Moderate (thioether)

*Calculated based on molecular formulae.

Biological Activity

Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring linked to a 1,2,4-triazole moiety. The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₂N₄O₂
Molecular Weight196.22 g/mol
CAS Number690261-92-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. The nitrogen atoms in the triazole ring facilitate binding to the heme iron in these enzymes, which plays a crucial role in drug metabolism and synthesis of various biomolecules.

Target Interactions

Compounds containing a 1,2,4-triazole ring have been shown to form hydrogen bonds with various molecular targets. This interaction enhances their pharmacokinetic properties and broadens their therapeutic applications.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

Antimicrobial Activity
Studies have demonstrated that derivatives of triazole compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed low toxicity levels while maintaining high antimicrobial efficacy .

Anticancer Properties
In vitro studies have reported that triazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine exhibited IC₅₀ values ranging from 0.87 to 12.91 μM against various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects
Research has indicated that these compounds can modulate cytokine release (e.g., TNF-α and IL-6), suggesting potential applications in treating inflammatory diseases .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine derivatives against several bacterial strains. The results indicated that these compounds exhibited significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

Study on Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against MCF-7 breast cancer cells. The results were promising:

TreatmentIC₅₀ (μM)
Ethyl 4-(triazole derivative)9.46
Control (5-FU)17.02

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